Isonicotinic acid
Overview
Description
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the chemical formula C₆H₅NO₂. It is a derivative of pyridine, featuring a carboxylic acid group at the 4-position. This compound is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-positions, respectively .
Mechanism of Action
Target of Action
Isonicotinic acid, also known as this compound hydrazide (INH), is an antibiotic primarily used to treat mycobacterial infections . Its primary targets are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
This compound is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of mycolic acids, which are major components of the cell wall of Mycobacterium tuberculosis . By inhibiting the synthesis of these acids, this compound disrupts the formation of the bacterial cell wall, leading to the death of the bacteria .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism in the liver, where it is acetylated by N-acetyl transferase to N-acetylisoniazid . It is then biotransformed to this compound and monoacetylhydrazine . The plasma half-life of isoniazid in patients with normal renal and hepatic function ranges from 1 to 4 hours, depending on the rate of metabolism .
Result of Action
The result of this compound’s action is the death of the Mycobacterium tuberculosis organisms. Electron microscopic studies on mycobacteria exposed to INH reveal little change in length or girth but tapering rods are seen; internal structure is lost within 24 hours and bacilli become intensely electron dense .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs and the patient’s metabolic rate. For instance, the rate of acetylation can vary among individuals, affecting the drug’s efficacy . Additionally, the drug’s action can be influenced by the pH of the environment, as it is more effective in an acidic environment .
Biochemical Analysis
Biochemical Properties
Isonicotinic acid is a key component in the synthesis of isoniazid, a frontline drug used in the treatment of tuberculosis . It interacts with various enzymes and proteins, including KatG, a catalase-peroxidase enzyme, which activates isoniazid inside the mycobacterial cell .
Cellular Effects
This compound, through its derivative isoniazid, has significant effects on cellular processes. It is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . It influences cell function by inhibiting the synthesis of mycolic acids, an essential component of the bacterial cell wall .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to isoniazid, which targets mycolic acid biosynthesis. Isoniazid is activated either to the isonicotinic acyl anion or radical by KatG . Once activated, isoniazid inhibits the synthesis of mycolic acids, disrupting the bacterial cell wall .
Temporal Effects in Laboratory Settings
The effects of this compound, through isoniazid, can change over time in laboratory settings. Isoniazid is metabolized by hepatic N-acetyltransferase to N-acetylisoniazid, then biotransformed to this compound and monoacetylhydrazine
Metabolic Pathways
This compound is involved in the metabolic pathway of isoniazid. Isoniazid is metabolized by hepatic N-acetyltransferase to N-acetylisoniazid, which is then biotransformed to this compound and monoacetylhydrazine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonicotinic acid can be synthesized through various methods. One common approach involves the oxidation of 4-methylpyridine (4-picoline) using potassium permanganate or other oxidizing agents. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 4-methylpyridine. This process involves the use of catalysts such as vanadium pentoxide (V₂O₅) and molybdenum trioxide (MoO₃) under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Isonicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form this compound N-oxide.
Reduction: Reduction of this compound can yield 4-pyridylmethanol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting the carboxyl group to an acyl chloride, followed by reaction with amines or alcohols.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 4-Pyridylmethanol.
Substitution: Various amides, esters, and other derivatives.
Scientific Research Applications
Isonicotinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isonicotinic acid is similar to other pyridinecarboxylic acids, such as:
Nicotinic acid (pyridine-3-carboxylic acid): Used as a vitamin (niacin) and in the treatment of pellagra.
Picolinic acid (pyridine-2-carboxylic acid): Known for its role in metal ion chelation and biological functions.
Uniqueness: this compound is unique due to its position-specific carboxyl group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYWOBDOCUKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020757 | |
Record name | Isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Isonicotinic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21060 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00789 [mmHg] | |
Record name | Isonicotinic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21060 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
55-22-1, 163751-04-0 | |
Record name | 4-Pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, radical ion(1+) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163751-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16884 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ISONICOTINIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinecarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISONICOTINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8SYN761TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isonicotinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isonicotinic acid hydrazide (isoniazid) exert its antimycobacterial effects?
A1: While the exact mechanism is complex, isoniazid primarily targets mycolic acid synthesis in mycobacteria. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts cell wall integrity, ultimately leading to bacterial death. []
Q2: Does this compound hydrazide affect leukotriene metabolism?
A2: Yes, research suggests that this compound hydrazide inhibits leukotriene omega-oxidation, a major degradation pathway for these inflammatory mediators. This inhibition leads to an accumulation of leukotrienes, potentially prolonging their pro-inflammatory effects. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C6H5NO2, and its molecular weight is 123.11 g/mol.
Q4: What spectroscopic techniques are used to characterize this compound and its derivatives?
A4: Various spectroscopic methods are employed, including: * FTIR: Provides information about functional groups present in the molecule. [, , ]* NMR (1H and 13C): Elucidates the structure and arrangement of atoms within the molecule. [, , , ]* COSY and HMQC: Two-dimensional NMR techniques that help in assigning and confirming the connections between different atoms in the molecule. [, ]* X-ray Diffraction: Used to determine the crystal structures of this compound complexes, providing insights into their three-dimensional arrangements. [, , , , , , ]
Q5: How does the adsorption of this compound on titanium dioxide (TiO2) surfaces vary?
A5: Research indicates that the adsorption behavior, including molecular orientation and bonding, depends on factors like deposition rate and surface structure of the TiO2. Hydrogen bonding plays a significant role in the ordering of this compound molecules on these surfaces. [, ]
Q6: Can this compound derivatives be synthesized using catalytic methods?
A6: Yes, studies have explored the synthesis of this compound derivatives, such as isonicotinamide, through multicomponent reactions involving alkyl isocyanides and acetylenic compounds, often utilizing this compound as a starting material. []
Q7: How is computational chemistry used to study this compound and its derivatives?
A7: Researchers utilize computational methods like:* Density Functional Theory (DFT): To investigate the electronic properties, geometries, and energies of this compound in different solvents. []* QSAR (Quantitative Structure-Activity Relationship) modeling: To establish relationships between the structure of this compound derivatives and their biological activities, such as antimicrobial activity. []* Molecular modeling: To study the adsorption of this compound on surfaces like TiO2, providing insights into the molecule's orientation and binding interactions with the surface. []
Q8: How do structural modifications of this compound hydrazide impact its antimycobacterial activity?
A8: Studies exploring the synthesis and evaluation of N(2)-acyl this compound hydrazide derivatives revealed that variations in the acyl substituent can significantly affect antimycobacterial activity. For instance, the compound with a tetradecanoyl substituent exhibited higher activity than isoniazid against Mycobacterium tuberculosis. []
Q9: What challenges are associated with the stability of this compound hydrazide in biological samples?
A9: Isoniazid and its metabolites are known to be unstable in biological matrices like serum and urine. Researchers have investigated methods to enhance their stability during analysis, emphasizing the need for proper handling and storage procedures. []
Q10: How does the acetylator status affect the pharmacokinetics of this compound hydrazide?
A10: The rate at which individuals acetylate this compound hydrazide significantly influences its pharmacokinetics. Fast acetylators eliminate the drug much faster than slow acetylators, impacting its half-life and exposure in the body. [, ]
Q11: What are the major metabolites of this compound hydrazide?
A11: The primary metabolites are acetylisoniazid, this compound, and isonicotinylglycine. The ratios of these metabolites in serum and urine can provide insights into an individual's metabolic profile. [, ]
Q12: Does the route of administration affect the pharmacokinetics of this compound hydrazide?
A12: While all provided research focuses on oral or intravenous administration, topical application has also been investigated. It's plausible that different routes might lead to varying absorption rates and bioavailability, influencing its overall pharmacokinetic profile. []
Q13: How does this compound hydrazide cross the blood-brain barrier?
A13: Research in rats suggests that the blood-brain barrier permeability to this compound hydrazide changes during postnatal development. Younger rats exhibit higher brain concentrations compared to adults, indicating age-dependent variations in its penetration into the central nervous system. []
Q14: Can resistance to this compound hydrazide develop in Mycobacterium tuberculosis?
A15: Yes, the emergence of drug-resistant Mycobacterium tuberculosis, including strains resistant to isoniazid, is a significant concern in tuberculosis treatment. This resistance often arises from mutations in bacterial genes, particularly those involved in mycolic acid synthesis. [, ]
Q15: Have isoniazid-resistant plant cell lines been developed?
A16: Researchers have successfully generated isoniazid-resistant tobacco callus cell lines. These resistant lines exhibit decreased inhibition of glycine decarboxylation, a key enzyme in the photorespiratory pathway, indicating an altered enzyme property. This resistance was transferable to regenerated plants and their progeny. []
Q16: What are the potential toxic effects of this compound hydrazide in humans?
A17: While generally considered safe, isoniazid can cause side effects, with hepatotoxicity being a significant concern. Monitoring liver function is crucial during treatment. []
Q17: What methods are used to determine this compound hydrazide and its metabolites in biological samples?
A18: Several analytical methods are employed, including:* Spectrophotometry: Used to quantify this compound hydrazide and its metabolites based on their absorbance at specific wavelengths after a colorimetric reaction. [, ]* Fluorimetry: Employs fluorescence to detect and quantify isoniazid, offering high sensitivity for its determination. []* Polarography: An electrochemical technique used to study the reduction behavior of this compound and determine its concentration. [, ]
Q18: How is the cylinder plate assay used in the context of this compound hydrazide?
A19: The cylinder plate assay, a microbiological method, is utilized to assess the sensitivity of Mycobacterium tuberculosis strains to isoniazid. The assay involves measuring the zone of bacterial growth inhibition around a cylinder containing the drug. []
Q19: Does this compound hydrazide interact with drug-metabolizing enzymes?
A20: Yes, isoniazid is primarily metabolized by N-acetyltransferase 2 (NAT2), a polymorphic enzyme in humans. This genetic variability in NAT2 activity contributes to the differences in isoniazid metabolism and elimination rates observed across populations. [, ]
Q20: What are some alternatives to this compound hydrazide in the treatment of tuberculosis?
A21: Due to the emergence of drug resistance, alternative antitubercular agents are essential. These include rifampicin, pyrazinamide, ethambutol, and streptomycin, often used in combination therapies to enhance efficacy and reduce the risk of resistance development. []
Q21: When were this compound hydrazide and its derivatives first introduced for tuberculosis treatment?
A22: The discovery of isoniazid's potent antitubercular activity in the early 1950s marked a significant milestone in tuberculosis therapy. Its introduction revolutionized the treatment of this infectious disease. [, ]
Q22: How is this compound utilized in material science?
A23: this compound serves as a versatile building block in the synthesis of metal-organic frameworks (MOFs), a class of porous materials with various applications. Its ability to coordinate with metal ions facilitates the formation of intricate and diverse MOF structures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.